molecular formula C9H17NO B085189 5-(Diethylamino)pent-3-yn-2-ol CAS No. 10575-26-5

5-(Diethylamino)pent-3-yn-2-ol

Cat. No.: B085189
CAS No.: 10575-26-5
M. Wt: 155.24 g/mol
InChI Key: ZBCYIXSZVFKXMB-UHFFFAOYSA-N
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Description

5-(Diethylamino)pent-3-yn-2-ol is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a diethylamino group attached to a pent-3-yn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)pent-3-yn-2-ol can be achieved through several methods. One common approach involves the reaction of (diethylamino)methanol with 3-butyn-2-ol in the presence of a catalyst such as copper(I) monacetylide and acetic acid at elevated temperatures (around 80°C) . This method ensures the formation of the desired product with good yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Diethylamino)pent-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkanes or alkenes.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Diethylamino)pent-3-yn-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)pent-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The diethylamino group can interact with various enzymes or receptors, potentially modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within the biological environment.

Comparison with Similar Compounds

    5-(Dimethylamino)pent-3-yn-2-ol: Similar structure but with dimethylamino group instead of diethylamino.

    5-(Diethylamino)pent-2-yn-1-ol: Similar structure but with the hydroxyl group at a different position.

    5-(Diethylamino)hex-3-yn-2-ol: Similar structure but with an extended carbon chain.

Uniqueness: 5-(Diethylamino)pent-3-yn-2-ol is unique due to its specific combination of functional groups and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(diethylamino)pent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCYIXSZVFKXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909717
Record name 5-(Diethylamino)pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-26-5
Record name 5-(Diethylamino)-3-pentyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10575-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diethylamino)pent-3-yn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Diethylamino)pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(diethylamino)pent-3-yn-2-ol
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